molecular formula C18H18ClN3O3S B11244439 N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11244439
M. Wt: 391.9 g/mol
InChI Key: KUPJHIHMTFGDQO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of 4-chloroaniline with 3-methyl-4-propyl-1,2,4-benzothiadiazine-7-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzothiadiazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide
  • N-(4-chlorophenyl)-3-methyl-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
  • N-(4-chlorophenyl)-4-propyl-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Uniqueness

N-(4-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern on the benzothiadiazine ring. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 4-chlorophenyl, 3-methyl, and 4-propyl groups contributes to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H18ClN3O3S/c1-3-10-22-12(2)21-26(24,25)17-11-13(4-9-16(17)22)18(23)20-15-7-5-14(19)6-8-15/h4-9,11H,3,10H2,1-2H3,(H,20,23)

InChI Key

KUPJHIHMTFGDQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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